6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid
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Overview
Description
“6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid” is a chemical compound with the molecular formula C14H16N2O5S . It is a derivative of 3-cyclohexene-1-carboxylic acid .
Molecular Structure Analysis
The molecular structure of this compound includes a cyclohexene ring, a carboxylic acid group, and a phenylsulfonyl hydrazine group . The molecular weight is 324.35 .Physical and Chemical Properties Analysis
The density of this compound is approximately 1.406 g/cm3 . Other physical and chemical properties such as boiling point, melting point, and solubility would require further experimental data.Scientific Research Applications
Chemical Synthesis and Structural Characterization
6-{[2-(Phenylsulfonyl)hydrazino]carbonyl}-3-cyclohexene-1-carboxylic acid and its derivatives have been explored in various chemical synthesis and structural characterization studies. For instance, the condensation reaction of equimolar benzenesulphonohydrazide and 2-carboxybenzaldehyde produced Schiff base derivatives with potential antibiotic potency, as indicated by molecular docking against DNA gyrase, highlighting their significance in medicinal chemistry research (Asegbeloyin et al., 2019). Similarly, novel monosubstituted dipicolinic acid hydrazide derivatives were synthesized, and their complex compounds with Co and Cr were characterized, demonstrating the application of these compounds in coordination chemistry and materials science (Blagus Garin et al., 2019).
Organic Synthesis and Catalysis
The utilization of sulfonyl hydrazides, including those related to the given chemical structure, has been highlighted in organic synthesis as powerful sulfonyl sources. These compounds facilitate the formation of carbon-sulfur, sulfur-nitrogen, sulfur-halogen, sulfur-sulfur, and sulfur-selenium bonds, providing alternative approaches to the synthesis of sulfones, sulfonamides, sulfonyl halides, thiosulfonates, and selenosulfonates. Such reactions have been applied successfully in constructing carbocycles, heterocycles, and stereogenic centers, underscoring their utility in synthetic organic chemistry (Yang & Tian, 2017).
Antimicrobial and Antioxidant Activities
The exploration of novel pyridine and fused pyridine derivatives starting from related hydrazinyl compounds has led to the synthesis of triazolopyridine, pyridotriazine, and pyridine–pyrazole hybrid derivatives. These compounds were subjected to in silico molecular docking screenings and demonstrated moderate to good binding energies on target proteins. Additionally, they exhibited antimicrobial and antioxidant activities, indicating their potential for pharmaceutical applications and drug discovery efforts (Flefel et al., 2018).
Safety and Hazards
Properties
IUPAC Name |
6-(benzenesulfonamidocarbamoyl)cyclohex-3-ene-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5S/c17-13(11-8-4-5-9-12(11)14(18)19)15-16-22(20,21)10-6-2-1-3-7-10/h1-7,11-12,16H,8-9H2,(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZYKAPYUXWUNEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC(C1C(=O)NNS(=O)(=O)C2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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